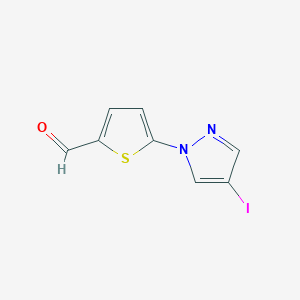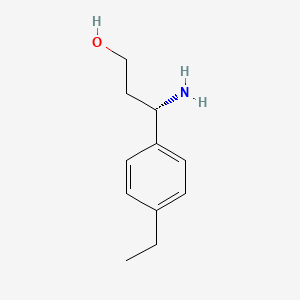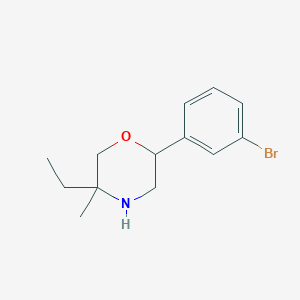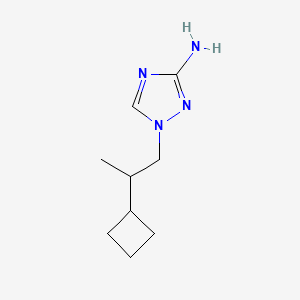
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings. The presence of an iodine atom on the pyrazole ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications. It is often used in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling Reaction: The iodinated pyrazole is then coupled with the thiophene ring using a palladium-catalyzed cross-coupling reaction.
Formylation: Finally, the aldehyde group is introduced to the thiophene ring through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or alkyne derivatives.
科学的研究の応用
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene and pyrazole rings can also participate in π-π stacking interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyrazole: Contains the iodine atom but lacks the thiophene ring, limiting its applications in materials science.
Thiophene-2-carbaldehyde: Lacks the pyrazole ring, reducing its potential for biological activity.
Uniqueness
5-(4-Iodo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the iodine-substituted pyrazole ring and the formylated thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both synthetic chemistry and scientific research.
特性
分子式 |
C8H5IN2OS |
|---|---|
分子量 |
304.11 g/mol |
IUPAC名 |
5-(4-iodopyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5IN2OS/c9-6-3-10-11(4-6)8-2-1-7(5-12)13-8/h1-5H |
InChIキー |
NOVJGYBDFTXJRB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)N2C=C(C=N2)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)




